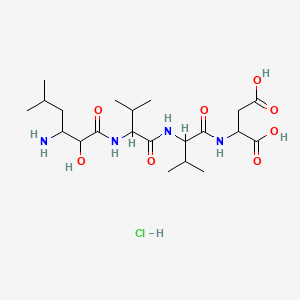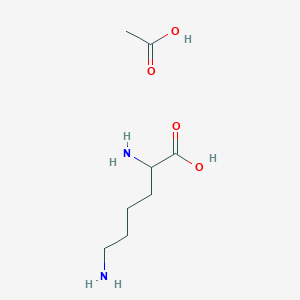
DL-Lysine acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Lysine acetate: is a compound derived from lysine, an essential amino acid that plays a crucial role in various biological processes. Lysine is vital for protein synthesis, enzyme function, and the production of hormones and antibodies. This compound is a racemic mixture, meaning it contains both the D- and L- forms of lysine. This compound is often used in research and industrial applications due to its unique properties and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DL-Lysine acetate can be synthesized through the racemization of chiral lysine salts. The process involves dissolving chiral lysine salt in an acetic acid water solution, followed by the addition of a catalyst such as salicylaldehyde or benzaldehyde. The mixture is then heated to induce racemization. After racemization, the solvents are removed through vacuum distillation, and the residual solid is washed with ethanol to obtain DL-Lysine salt. The salt is then removed using an ion exchange column, followed by concentration and decoloration to obtain this compound .
Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Lysine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce different derivatives, which are useful in various biochemical applications.
Reduction: Reduction reactions can convert this compound into other amino acid derivatives.
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with altered properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield lysine derivatives with additional functional groups, while reduction can produce simpler amino acid derivatives .
Applications De Recherche Scientifique
DL-Lysine acetate has a wide range of applications in scientific research, including:
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of racemization and chiral separation techniques.
Biology:
- Investigated for its role in protein synthesis and enzyme function.
- Studied for its potential in modulating metabolic pathways.
Medicine:
- Explored for its therapeutic potential in treating conditions such as osteoporosis and herpes simplex virus infections .
- Used in the formulation of multivitamin supplements and other pharmaceutical products .
Industry:
- Utilized in the production of various biochemical products.
- Applied in the development of new materials and industrial processes .
Mécanisme D'action
The mechanism of action of DL-Lysine acetate involves its interaction with various molecular targets and pathways. In biological systems, lysine residues play a crucial role in protein structure and function. This compound can modulate these processes by participating in hydrogen bonding and acting as a general base in catalysis. Additionally, lysine residues are involved in post-translational modifications, such as methylation and acetylation, which regulate protein activity and gene expression .
Comparaison Avec Des Composés Similaires
L-Lysine: The naturally occurring enantiomer of lysine, essential for human health.
D-Lysine: The mirror image of L-Lysine, less common in nature but useful in certain research applications.
Lysine acetylsalicylate: A more soluble form of acetylsalicylic acid (aspirin) combined with lysine, used for its anti-inflammatory and analgesic properties.
Uniqueness of DL-Lysine Acetate: this compound is unique due to its racemic nature, containing both D- and L- forms of lysine. This property makes it versatile for various applications, as it can interact with different biological systems and undergo a wide range of chemical reactions. Its ability to modulate protein function and participate in post-translational modifications further enhances its utility in research and industrial applications .
Propriétés
IUPAC Name |
acetic acid;2,6-diaminohexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.C2H4O2/c7-4-2-1-3-5(8)6(9)10;1-2(3)4/h5H,1-4,7-8H2,(H,9,10);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNJROHIFSLGRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCN)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70920827 |
Source


|
| Record name | Acetic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112523-77-0 |
Source


|
| Record name | Acetic acid--lysine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70920827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]acetic acid](/img/structure/B15285654.png)
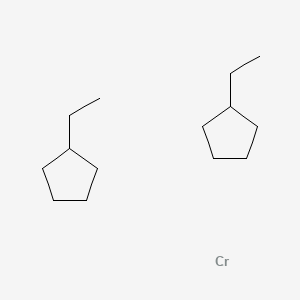
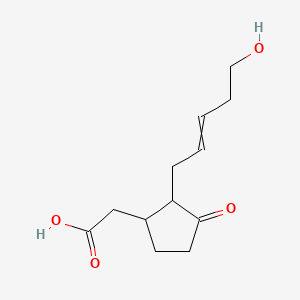
![(2S,3R,4S,5R,6R)-2-[(6-Fluoro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B15285687.png)
![Cytidine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B15285688.png)
![2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]butanedioic acid](/img/structure/B15285691.png)

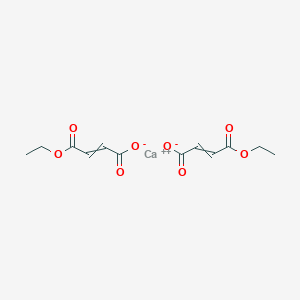
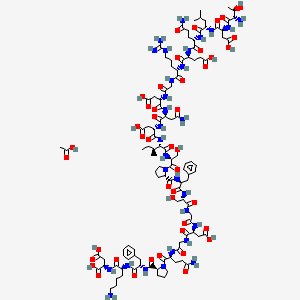
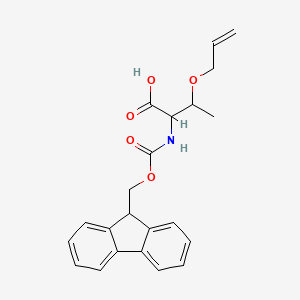
![3-[5-(Dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;trihydrate](/img/structure/B15285719.png)
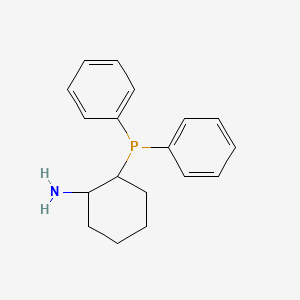
![ethyl 8-bromo-5-oxo-6H-imidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B15285731.png)
